molecular formula C27H34N6O4S B12992874 (S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B12992874
M. Wt: 538.7 g/mol
InChI Key: IHEXKNJHBWRVDH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrido[3,4-d]pyrimidine core, and several functional groups such as a benzyloxycarbonyl group, a cyanomethyl group, and a methylthio group. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyl chloroformate in the presence of a base.

    Formation of the pyrido[3,4-d]pyrimidine core: This can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes.

    Introduction of the cyanomethyl and methylthio groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanomethyl halides and methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Palladium on carbon

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Deprotected amines

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors on the surface of cells, modulating their activity.

    Signal Transduction Pathways: The compound could affect intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific research.

Properties

Molecular Formula

C27H34N6O4S

Molecular Weight

538.7 g/mol

IUPAC Name

tert-butyl 4-[(3S)-3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C27H34N6O4S/c1-27(2,3)37-25(34)32-13-11-21-22(17-32)29-24(38-4)30-23(21)31-14-15-33(20(16-31)10-12-28)26(35)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3/t20-/m0/s1

InChI Key

IHEXKNJHBWRVDH-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN([C@H](C3)CC#N)C(=O)OCC4=CC=CC=C4)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(C(C3)CC#N)C(=O)OCC4=CC=CC=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.